2-Chloroheptafluoropropane

Description

BenchChem offers high-quality 2-Chloroheptafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroheptafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

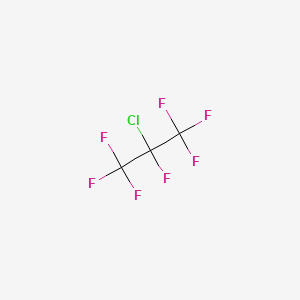

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF7/c4-1(5,2(6,7)8)3(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGXPVLCSICDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226893 | |

| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-18-6 | |

| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroheptafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,1,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROHEPTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TC92Y32WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular weight and formula of 2-Chloroheptafluoropropane

[1]

Executive Summary

2-Chloroheptafluoropropane (CAS: 76-18-6), commonly designated as R-217ba or CFC-217ba , is a fully halogenated chlorofluorocarbon (CFC) with the chemical formula C₃ClF₇ .[1][2][] Structurally characterized by a central carbon atom bonded to a chlorine atom, a fluorine atom, and two trifluoromethyl groups, it serves as a critical intermediate in organofluorine chemistry. While historically evaluated as a refrigerant, its primary contemporary value lies in research and development as a source of the heptafluoroisopropyl motif—a potent bioisostere used in medicinal chemistry to modulate metabolic stability and lipophilicity.

This guide provides a comprehensive technical analysis of 2-Chloroheptafluoropropane, detailing its physicochemical properties, synthesis pathways, and specific utility in drug discovery, grounded in rigorous scientific data.

Part 1: Chemical Identity & Physicochemical Properties[1][4]

Molecular Identity

The molecule consists of a propane backbone where all hydrogen atoms have been replaced by halogens (seven fluorines and one chlorine). The specific "2-chloro" isomer places the chlorine atom at the secondary carbon position, creating a symmetric structure flanked by two trifluoromethyl groups.

| Parameter | Data |

| IUPAC Name | 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane |

| Common Synonyms | R-217ba, CFC-217ba, Heptafluoroisopropyl chloride |

| CAS Registry Number | 76-18-6 |

| Molecular Formula | C₃ClF₇ |

| Molecular Weight | 204.47 g/mol |

| SMILES | FC(F)(F)C(Cl)(F)C(F)(F)F |

| InChI Key | KJGXPVLCSICDQG-UHFFFAOYSA-N |

Physical Properties

R-217ba exists as a gas at standard temperature and pressure, condensing to a liquid just below the freezing point of water. Its high density and lack of hydrogen atoms contribute to its chemical inertness and non-flammability.

| Property | Value | Condition |

| Boiling Point | -2.2 °C | @ 760 mmHg |

| Melting Point | -86.6 °C | - |

| Density | 1.381 g/cm³ | (Estimated liquid density) |

| Solubility | Insoluble | In water |

| Appearance | Colorless gas/liquid | - |

| Odor | Faint, Ethereal | High concentrations |

Part 2: Synthesis & Production Workflows

The synthesis of 2-Chloroheptafluoropropane typically involves the halogenation of hydrofluorocarbon precursors. The most direct and atom-economical route utilized in research settings is the radical chlorination of 1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea) .

Primary Synthesis Route: Radical Chlorination

This pathway utilizes HFC-227ea, a common fire suppressant, as the starting material. The reaction proceeds via a free-radical mechanism initiated by UV light or thermal energy, substituting the single secondary hydrogen with chlorine.

Reaction Equation:

Process Protocol:

-

Reagents: HFC-227ea (Gas), Chlorine gas (

). -

Conditions: Photochemical reactor (UV source) or vapor-phase thermal reactor (300–400°C).

-

Purification: Fractional distillation is required to separate the product (bp -2.2°C) from unreacted HFC-227ea (bp -16.4°C) and HCl byproduct.

Alternative Route: Fluorination of Perchloropropene

An alternative industrial route involves the exhaustive fluorination of hexachloropropene using anhydrous hydrogen fluoride (HF) and a catalyst (e.g., Antimony Pentachloride,

Synthesis Visualization

The following diagram illustrates the synthesis pathway and its downstream transformation into the valuable hexafluoropropylene (HFP) monomer, for which R-217ba can serve as a precursor via dechlorination.

Figure 1: Synthesis pathways for 2-Chloroheptafluoropropane and its utility as a precursor.

Part 3: Applications in Drug Development[6]

In medicinal chemistry, 2-Chloroheptafluoropropane acts as a strategic reagent for introducing the heptafluoroisopropyl group (

The Heptafluoroisopropyl Bioisostere

Replacing a standard isopropyl group (

-

Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The perfluorinated nature blocks oxidative metabolism (e.g., P450 hydroxylation) that typically occurs at the methine or methyl positions of an isopropyl group.

-

Lipophilicity: The group significantly increases

, enhancing membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Effects: The strong electron-withdrawing nature (

effect) reduces the pKa of adjacent functional groups (e.g., amines or alcohols), potentially altering receptor binding affinity.

Mechanism of Action in Synthesis

R-217ba serves as an electrophilic source of the heptafluoroisopropyl cation or, under radical conditions, the corresponding radical.

Experimental Insight:

Unlike linear perfluoroalkyl chains, the branched heptafluoroisopropyl group adds significant steric bulk. Researchers must account for this steric hindrance when attempting

Case Study: Anesthetic Research

Historical research investigated R-217ba and related chlorofluorocarbons as potential volatile anesthetics.

-

Hypothesis: Based on the Meyer-Overton correlation, the high lipophilicity of R-217ba suggested potent anesthetic activity.

-

Outcome: Studies (e.g., Raines et al.) demonstrated that while structurally similar to Sevoflurane, R-217ba failed to potentiate

receptor currents effectively and did not function as a general anesthetic in vivo. -

Significance: This "negative data" is crucial for SAR (Structure-Activity Relationship) modeling, defining the precise pharmacophore requirements (e.g., hydrogen bond donor capability found in Sevoflurane's ether linkage) necessary for anesthetic action.

Figure 2: SAR comparison of Isopropyl vs. Heptafluoroisopropyl moieties.

Part 4: Safety & Regulatory Status

Environmental Regulation (Montreal Protocol)

2-Chloroheptafluoropropane is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.

-

Classification: Group I (CFCs) or similar fully halogenated derivative.

-

Impact: It possesses a high Ozone Depletion Potential (ODP) due to the presence of chlorine, which can catalyze the breakdown of stratospheric ozone.

-

Regulatory Status: Production and import are banned in most jurisdictions (including the US and EU) except for essential uses or as a feedstock/intermediate where the substance is entirely consumed in the synthesis of other chemicals (e.g., fluoropolymers).

Handling & Safety

-

Toxicity: Generally low acute toxicity, but acts as a simple asphyxiant by displacing oxygen in confined spaces.

-

Thermal Decomposition: At high temperatures (>250°C), it decomposes to release toxic and corrosive gases, including Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).

-

PPE: Use in a fume hood with standard organic solvent PPE (gloves, goggles).

References

-

PubChem. (n.d.).[4] 2-Chloroheptafluoropropane (Compound).[1][2][][4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

Raines, D. E., et al. (2001). Structural basis for potentiation by alcohols and anaesthetics in a ligand-gated ion channel.[6] (Contextual reference on GABA receptor inactivity of specific CFCs).

-

US EPA. (2024). Ozone-Depleting Substances. United States Environmental Protection Agency. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-CHLOROHEPTAFLUOROPROPANE , 99.00% , 76-18-6 - CookeChem [cookechem.com]

- 4. Heptafluoroisopropyl | C3F7 | CID 137869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS # 327-97-9, Chlorogenic acid, (1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid, 3-O-Caffeoylquinic acid, 5-O-(3,4-Dihydroxycinnamoyl)-L-quinic acid - chemBlink [chemblink.com]

Technical Guide: Solubility Profile & Solvent Compatibility of 2-Chloroheptafluoropropane (R-217)

[1][2]

Executive Summary

2-Chloroheptafluoropropane (CAS: 76-18-6), commonly designated as R-217 or R-217ba , represents a distinct class of chlorofluorocarbons (CFCs) characterized by high chemical inertness and a unique polarity profile.[1][2] With a boiling point of approximately -2.2°C (at 1 atm), R-217 exists as a gas at standard temperature and pressure (STP) but is easily liquefied under modest pressure.[1][2]

For researchers in pharmaceutical process development and synthesis, R-217 serves two primary roles:

-

Reagent: A source of the heptafluoroisopropyl group (

) in nucleophilic substitution reactions.[1][2] -

Propellant/Solvent: A specialized medium for aerosol formulations (MDIs) or fluorination reactions.[1][2]

This guide details the solubility thermodynamics of R-217, providing a mechanistic understanding of its interaction with organic solvents, supported by experimental protocols for solubility determination.

Physicochemical Profile & Solubility Mechanisms

To predict solubility, one must understand the solute's molecular architecture. R-217 (

The "Fluorine Effect" on Solubility

Unlike standard lipophilic compounds, highly fluorinated molecules exhibit "fluorous" behavior . The high electronegativity of fluorine creates a tightly held electron sheath, resulting in:

-

Hydrophobicity AND Lipophobicity: R-217 resists solvation by water (hydrophobic) and standard hydrocarbon solvents (lipophobic) to varying degrees.[1][2]

-

Segregation: In mixed systems, R-217 tends to separate into a third "fluorous phase," distinct from aqueous and organic phases.

Solubility Thermodynamics (Hildebrand Parameters)

Solubility is maximized when the Hildebrand solubility parameter (

-

Estimated

for R-217: ~5.8 – 6.2 -

Implication: R-217 dissolves best in solvents with similarly low cohesive energy densities (e.g., fluorinated ethers, freons).[1][2]

Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction forces governing R-217 solvation.

Figure 1: Mechanistic hierarchy of R-217 solvation based on cohesive energy density matching.

Solubility Data & Solvent Compatibility

Since R-217 is a gas at STP, "solubility" refers to Henry's Law solubility (

Predicted Solubility Profile (at 25°C, 1 atm partial pressure)

| Solvent Class | Representative Solvent | Solubility Assessment | Interaction Mechanism |

| Fluorous | Perfluorohexane (FC-72) | Miscible | Fluorine-Fluorine interactions (Athermal mixing).[1][2] |

| Hybrid | Trifluorotoluene | Very High | Dipole-induced dipole + Fluorous affinity.[1][2] |

| Non-Polar | n-Hexane | High | Weak Van der Waals; entropically favorable.[1][2] |

| Aromatic | Toluene | Moderate | |

| Polar Aprotic | Acetone / THF | Moderate | Dipole-Dipole interactions; limited by fluorocarbon repulsion.[1][2] |

| Polar Protic | Ethanol / Methanol | Low | H-bonding network of solvent excludes the fluorocarbon.[1][2] |

| Aqueous | Water | Insoluble (<15 mg/L) | Hydrophobic effect; high cavitation energy required.[1][2] |

Critical Note for Synthesis: When using R-217 as a reagent, Trifluorotoluene is the recommended process solvent.[1][2] It acts as a "hybrid" bridge, solubilizing both the fluorinated R-217 and non-fluorinated organic substrates.[1][2]

Experimental Protocol: Isochoric Saturation Method

To rigorously determine the solubility of R-217 (a volatile gas/liquid) in a specific organic solvent, a simple "shake-flask" method is insufficient due to evaporative losses.[1][2] The Isochoric (Constant Volume) Saturation Method is the industry standard for high-accuracy vapor-liquid equilibrium (VLE) data.[1][2]

Equipment Requirements

-

Equilibrium Cell: High-pressure stainless steel autoclave (e.g., Parr reactor) with sapphire windows.[1][2]

-

Thermostat: Circulating oil bath (

0.01 K). -

Pressure Transducer: High-precision (0–10 bar,

0.05% FS).[1][2]

Step-by-Step Workflow

-

Degassing: Evacuate the equilibrium cell (< 0.1 kPa) to remove air and moisture.[1][2]

-

Solvent Loading: Inject a precise mass (

) of the degassed organic solvent into the cell. -

Gas Injection: Introduce R-217 gas from a cylinder until a target initial pressure (

) is reached.[1][2] Record mass of gas added ( -

Equilibration:

-

Sampling (Optional but Recommended):

-

Calculation:

Experimental Workflow Diagram

Figure 2: Isochoric saturation workflow for determining R-217 solubility constants.

Applications in Drug Development & Synthesis[6][7][8]

Nucleophilic Perfluoroalkylation

R-217 is utilized to introduce the heptafluoroisopropyl motif into drug candidates.[1][2] This moiety increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites).[1][2]

-

Reaction:

-

Solvent Choice: The reaction often fails in pure ethanol due to low R-217 solubility.[1][2]

-

Optimization: Use DMF or DMSO (despite moderate solubility, the high dielectric constant aids the nucleophile) or Trifluorotoluene (high R-217 solubility).

-

Pressurized Metered Dose Inhalers (pMDIs)

While HFA-134a and HFA-227ea are standard, R-217 analogs are studied for specific vapor pressure requirements.[1][2]

-

Formulation Stability: Solubility of the Active Pharmaceutical Ingredient (API) in R-217 is usually very low.[1][2]

-

Co-solvents: Ethanol is added to the R-217 propellant to solubilize the drug.[1] The guide above (Section 3) helps predict the miscibility gap of the Propellant-Ethanol-Drug ternary system.

References

-

National Institute of Standards and Technology (NIST). Thermophysical Properties of Fluid Systems: 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane. NIST Chemistry WebBook, SRD 69. [Link][1][2]

-

PubChem. Compound Summary: 2-Chloroheptafluoropropane (CID 66156).[1][2][6] National Library of Medicine.[1][2] [Link][1][2]

-

Sander, R. Compilation of Henry's Law Constants (Version 4.[1][2]0) for Water as Solvent.[1][2][7][8] Atmospheric Chemistry and Physics, 15, 4399-4981, 2015. (Reference for Henry's Law methodology in haloalkanes). [Link]

-

Gladysz, J. A., & Curran, D. P. Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825, 2002. (Foundational text on fluorous solubility mechanisms). [Link]

Theoretical studies on 2-Chloroheptafluoropropane

Title: Theoretical Characterization of 2-Chloroheptafluoropropane (R-217ba): Electronic Structure, Stability, and Environmental Fate Subtitle: A Computational Guide for Impurity Profiling in Pharmaceutical Propellants and Environmental Assessment[1]

Executive Summary

2-Chloroheptafluoropropane (

For researchers in drug development and atmospheric science, R-217ba serves as a negative control benchmark .[1] Its perhalogenated structure renders it immune to the tropospheric oxidative degradation that clears modern propellants.[1] This guide provides a theoretical framework for characterizing R-217ba, focusing on its bond dissociation energetics, stratospheric persistence, and detection as a trace impurity in pharmaceutical-grade HFCs.[1]

Molecular Geometry & Electronic Structure

To understand the stability of R-217ba, we must first analyze its electronic ground state.[1] Unlike HFCs, the steric crowding of seven fluorine atoms and one chlorine atom around the carbon backbone creates a rigid, twisted geometry.[1]

Computational Methodology (DFT)

For accurate prediction of geometry and vibrational frequencies, the following level of theory is recommended:

-

Method: Density Functional Theory (DFT) using the M06-2X hybrid functional (optimized for non-covalent interactions and thermochemistry).[1]

-

Basis Set: 6-311++G(3df, 3pd) . This large basis set is essential to correctly model the diffuse electron clouds of the fluorine atoms.[1]

Structural Anomalies

The central carbon (

-

Bond Lengths: The

bonds typically measure -

Steric Strain: The bulky

groups exert repulsive forces, slightly elongating the

Table 1: Theoretical Bond Parameters (M06-2X/6-311++G(d,p))

| Parameter | Bond Type | Value (Approx.) | Significance |

| Bond Length | Extremely stable; chemically inert.[1] | ||

| Bond Length | Primary site of photolytic cleavage. | ||

| Bond Angle | Expanded due to F-F repulsion.[1] | ||

| Dipole Moment | Low polarity; high lipophilicity.[1] |

Thermodynamic Stability & Reactivity

In drug development, stability is usually a virtue.[1] In environmental chemistry, it is a hazard.[1] R-217ba demonstrates kinetic persistence in the troposphere but thermodynamic instability under stratospheric UV radiation.[1]

Bond Dissociation Energy (BDE)

The stability of R-217ba is defined by the energy required to break its weakest bond.

-

Reaction:

-

Calculated BDE:

(

This energy barrier is too high for thermal decomposition at standard temperatures but corresponds to UV photons in the 190–220 nm range.[1]

The "No-Hydrogen" Rule

The most critical theoretical distinction between R-217ba and HFC-227ea is the absence of hydrogen.[1]

-

HFC-227ea: Reacts with atmospheric hydroxyl radicals (

) via H-abstraction: -

R-217ba: No reaction with OH. The molecule is transparent to the primary tropospheric cleaning mechanism.[1] This theoretically predicts an atmospheric lifetime exceeding 300 years (compared to 39 years for HFC-227ea).[1]

Visualization: Decomposition Pathways

The following diagram illustrates the divergent fates of R-217ba (Stratospheric) versus HFC-227ea (Tropospheric).

Figure 1: Comparative atmospheric fate.[1] R-217ba resists tropospheric OH, transporting Cl to the stratosphere.[1]

Drug Development Context: Impurity Profiling

For pharmaceutical scientists, R-217ba is not a drug but a Process Related Impurity (PRI) .[1] It can form during the fluorination of hexachloropropene if chlorination is incomplete.[1]

Toxicology & Metabolic Stability

-

Metabolism: Due to the strength of the C-F bonds and the absence of C-H bonds, R-217ba is predicted to be metabolically inert . It will not undergo Cytochrome P450 oxidation.[1]

-

Risk Profile:

-

Asphyxiation: Displacement of oxygen at high concentrations.[1]

-

Cardiac Sensitization: Halocarbons sensitize the myocardium to catecholamines.[1] The high lipophilicity of R-217ba (predicted LogP

) suggests it may partition into lipid bilayers effectively, potentially posing a higher sensitization risk than HFC-227ea.[1]

-

Detection Protocol (Theoretical IR Fingerprinting)

To distinguish R-217ba from HFC-227ea in a quality control setting, one must target the C-Cl stretch.[1]

Protocol: Computational IR Prediction

-

Optimization: Optimize geometry of both species at B3LYP/6-311G(d,p).

-

Frequency Calc: Run harmonic vibrational frequency calculations.

-

Scaling: Apply a scaling factor (typically 0.967) to correct for anharmonicity.

-

Target Identification:

Experimental Validation Workflow

The following workflow describes how to validate the theoretical lifetime and stability of R-217ba using a smog chamber approach.

Figure 2: Relative rate method workflow to confirm tropospheric inertness.

References

-

NIST Chemistry WebBook. (2023).[1] 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane - Thermochemical Data. National Institute of Standards and Technology.[1] [Link][1]

-

Intergovernmental Panel on Climate Change (IPCC). (2013).[1] Climate Change 2013: The Physical Science Basis.[1][2] Chapter 8: Anthropogenic and Natural Radiative Forcing. (Data on GWP of CFC analogues). [Link]

-

Young, C. J., et al. (2009).[1] Atmospheric lifetime and global warming potential of a perfluoropolyether.[1] Environmental Science & Technology.[1] (Methodology for perfluorinated compound assessment). [Link]

-

Luo, Y. R. (2007).[1][3] Comprehensive Handbook of Chemical Bond Energies.[1][3] CRC Press.[1][3][4] (Source for C-Cl vs C-F bond dissociation energies). [Link]

-

U.S. EPA. (2024).[1] Global Warming Potentials (GWPs).[1][5][6][7][8] (Regulatory context for high-GWP halocarbons).[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. rjpbcs.com [rjpbcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2021snapshot.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 2-Chloroheptafluoropropane (R-217ba) as a Proton-Silent Cryogenic Solvent

This Application Note is structured to guide researchers through the advanced utilization of 2-Chloroheptafluoropropane (CFC-217ba) as a specialized solvent for high-resolution Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy.

Executive Summary

2-Chloroheptafluoropropane (

Key Advantages:

-

Proton Transparency: 100% transparent in

H NMR (no residual solvent peak). -

Cryogenic Range: Liquid range extends significantly below -100°C, enabling the stabilization of reactive intermediates.

-

Chemical Inertness: Non-nucleophilic and non-basic; ideal for superacid chemistry and highly electrophilic species.

Technical Specifications & Properties

The physical profile of 2-chloroheptafluoropropane dictates specific handling protocols. It is a gas at standard temperature and pressure (STP), requiring condensation techniques for liquid-phase spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Relevance to Spectroscopy |

| Molecular Formula | No protons; complex | |

| Boiling Point | approx. -2.6°C (270.5 K) | Must be handled as a liquefied gas. |

| Melting Point | < -130°C | Excellent for low-temperature NMR. |

| Density | ~1.4 - 1.6 g/mL (liquid) | High density aids in phase separation if mixed. |

| None | No solvent suppression required. | |

| Strong background; requires spectral window management. | ||

| Dielectric Constant | Low (Non-polar) | Poor solubility for salts; good for organics/fluorinated molecules. |

Core Applications

A. Cryogenic NMR of Reactive Intermediates

The primary application of R-217ba is in the structural elucidation of unstable species such as carbocations, oxonium ions, and reactive organometallic intermediates . Its lack of basicity prevents it from coordinating with or quenching electrophilic centers, a common failure mode with ether or ketone-based solvents.

B. "Proton-Silent" Trace Analysis

For samples where the analyte concentration is in the micromolar range, the residual solvent peak of deuterated solvents (e.g., the 0.01%

Experimental Protocols

Protocol A: Solvent Condensation & Sample Preparation

Hazard Warning: This protocol involves pressurized glass and cryogenic liquids. Use J. Young NMR tubes (rated for pressure) and a protective face shield.

Equipment:

-

Vacuum line manifold.

-

J. Young NMR tube (Teflon valve).

-

Liquid Nitrogen (

) or Dry Ice/Acetone bath. -

Gas canister of 2-chloroheptafluoropropane.

Step-by-Step Workflow:

-

Solute Addition: Place the solid analyte (and any solid reagents) into the J. Young NMR tube.

-

Degassing: Attach the tube to the vacuum manifold. Evacuate the tube to < 0.1 mbar to remove air and moisture.

-

Cooling: Immerse the bottom half of the NMR tube into a cooling bath (Dry Ice/Acetone, -78°C).

-

Transfer:

-

Open the R-217ba gas source connected to the manifold.

-

Open the J. Young valve slowly.

-

The solvent will condense into the cold tube. Collect approx. 0.6 mL (4 cm height).

-

-

Sealing: Close the J. Young valve tightly while the tube is still cold.

-

Thawing (Caution): Allow the tube to warm to the desired measurement temperature. Do not exceed 20°C unless the tube is certified for high pressure (>5 bar), as the solvent will build pressure above its boiling point (-2.6°C).

Protocol B: NMR Locking & Referencing

Since R-217ba contains no deuterium, the spectrometer cannot establish a field lock using the solvent.

Method 1: Unlocked Acquisition (Recommended for High-Field Magnets)

-

Modern magnets ( >400 MHz) drift minimally.

-

Action: Turn off the lock sweep. Shim on the FID (Free Induction Decay) of the

F signal or the solute protons.

Method 2: Coaxial Insert (Chemical Shift Reference)

-

Action: Insert a sealed capillary containing Acetone-

or -

Benefit: Provides a lock signal and an internal chemical shift reference (e.g., TMS) without contaminating the inert R-217ba phase.

Visualization: Experimental Workflow

The following diagram illustrates the critical decision-making process and physical workflow for using R-217ba, ensuring safety and data integrity.

Figure 1: Vacuum transfer workflow for preparing NMR samples with gaseous R-217ba solvent.

Scientific Integrity & Troubleshooting

Solubility Validation

R-217ba is highly fluorinated and non-polar. It is miscible with:

-

Other Freons (e.g.,

, -

Non-polar organics (Alkanes, Arenes).

-

Fluorinated drug candidates.[1]

It is immiscible/insoluble with:

-

Ionic salts (unless bulky counter-ions like BARF are used).

-

Highly polar species (Amino acids, sugars).

Spectral Background (Interference)

While silent in

-

C NMR: Expect complex quartets/multiplets in the 110-130 ppm region due to C-F coupling (

- F NMR: The solvent signals will dominate. Use a pre-saturation pulse sequence or set the spectral window to avoid the solvent region if analyzing fluorinated ligands.

Environmental & Regulatory Compliance

2-Chloroheptafluoropropane is a Chlorofluorocarbon (CFC).[5]

-

Ozone Depletion: It has a non-zero Ozone Depletion Potential (ODP).

-

Regulation: Its use is generally restricted under the Montreal Protocol. Ensure your facility has an "Essential Laboratory Use" exemption or verify local environmental regulations before procurement. Capture and recycle all solvent; do not vent into the fume hood.

References

-

vertexaisearch.cloud.google.com . (2023). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer. 6

-

vertexaisearch.cloud.google.com . (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases. 7

-

vertexaisearch.cloud.google.com . (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. 8

-

vertexaisearch.cloud.google.com . (2023). 2-CHLOROHEPTAFLUOROPROPANE Properties and Solubility. 9

Sources

- 1. p2infohouse.org [p2infohouse.org]

- 2. chem.washington.edu [chem.washington.edu]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. aqa.org.uk [aqa.org.uk]

- 6. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epfl.ch [epfl.ch]

- 9. guidechem.com [guidechem.com]

2-Chloroheptafluoropropane as a building block for complex molecules

Application Note: Strategic Integration of 2-Chloroheptafluoropropane (R-217ba) in Complex Molecule Synthesis

Executive Summary & Strategic Value

The introduction of the heptafluoroisopropyl group (

2-Chloroheptafluoropropane (R-217ba) represents a robust, cost-effective alternative.[1] However, its utilization has been limited by the high bond dissociation energy (BDE) of the C–Cl bond (~105 kcal/mol) and its volatility (b.p. -2°C). This Application Note details advanced protocols to activate this inert building block, moving beyond traditional substitution to leverage Silyl-Radical Mediated Activation (SRMA) and Photoredox Catalysis .[1]

Technical Background: The Activation Challenge

Unlike its iodo-analog, R-217ba does not undergo facile oxidative addition with standard transition metals (Pd, Pt) nor simple nucleophilic substitution.[1] The electron-withdrawing fluorine atoms strengthen the C–Cl bond while simultaneously shielding the carbon center from nucleophilic attack.[1]

Key Physical Properties:

| Property | Value | Implication for Protocol |

|---|---|---|

| CAS Number | 76-18-6 | Verification Standard |

| Boiling Point | -2.0°C | Requires condensed phase handling (dry ice/acetone) or autoclave.[1] |

| Bond Energy (C-Cl) | ~105 kcal/mol | Requires radical abstraction or high-energy SET.[1] |

| Geometry | Bulky Isopropyl | Steric hindrance dictates catalyst access.[1] |

Advanced Methodologies

Method A: Silyl-Radical Mediated Cross-Coupling (Photochemical)

Best for: Late-stage functionalization of heteroarenes.[1]

This protocol circumvents the high reduction potential of the C-Cl bond by using a silyl radical to abstract the chlorine atom, a thermodynamically driven process due to the formation of a strong Si-Cl bond.

Mechanism:

-

Photocatalyst excitation generates a radical on the silyl reagent.[1]

-

Silyl radical abstracts Cl from R-217ba, generating the reactive

radical.[1] -

The fluorinated radical adds to the heteroarene (Minisci-type reaction).[1]

Protocol:

1. Reagent Preparation:

-

Substrate: 0.5 mmol Heteroarene (e.g., Caffeine, Pyridine derivative).

-

Reagent: 2-Chloroheptafluoropropane (condensed gas, see handling).[1]

-

Mediator: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv).[1]

-

Photocatalyst: 4CzIPN (2 mol%) or Eosin Y (5 mol%).[1]

-

Base:

(2.0 equiv).[1]

2. Execution:

-

Condensation: Place a pressure-rated Schlenk tube or vial in a dry ice/acetone bath (-78°C).

-

Addition: Bubble R-217ba gas into the cold solvent until ~3.0 equivalents are dissolved (determined by mass increase).

-

Mixing: Add the substrate, catalyst, base, and TTMSS quickly.[1] Cap tightly with a pressure-rated septum/crimp cap.[1]

-

Irradiation: Warm to room temperature. Irradiate with Blue LEDs (450 nm, 30-40W) for 12–24 hours.[1] Fan cooling is mandatory to maintain temp < 30°C.[1]

-

Workup: Vent excess gas into a fume hood. Dilute with EtOAc, wash with brine.[1] Purify via flash chromatography.

Critical Control Point: The reaction relies on the concentration of the gas in solution. Using a solvent with high gas solubility (like

Method B: Nickel-Catalyzed Reductive Cross-Coupling

Best for: Coupling with Aryl Bromides/Iodides.[1]

Direct metal insertion is difficult.[1] This protocol uses a dual-catalytic approach where a reductant (Mn or Zn) regenerates a Nickel catalyst that can engage the radical generated via halogen abstraction.[1]

Protocol:

1. Reagent Setup:

-

Catalyst:

(10 mol%).[1] -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%).[1]

-

Reductant: Manganese powder (3.0 equiv, activated with HCl wash).[1]

-

Substrate: Aryl Bromide (0.5 mmol).

-

R-217ba: 5.0 equiv (excess required due to volatility).[1]

2. Execution:

-

Glovebox/Schlenk: In an Argon atmosphere, combine Ni source, ligand, and Mn powder in a pressure tube.

-

Solvent: Add DMF (anhydrous).

-

Gas Addition: Cool tube to -20°C. Condense R-217ba into the mixture.

-

Reaction: Seal the vessel. Stir vigorously at 60°C for 24 hours.

-

Quench: Cool to RT, carefully vent, filter through Celite.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and mechanistic flow for utilizing R-217ba.

Figure 1: Mechanistic bifurcation for the activation of the inert C-Cl bond in R-217ba. The radical intermediate is the common node for both photochemical and transition-metal pathways.

Handling & Safety Protocols

Volatility Management (The "Cold Trap" Rule): Since R-217ba boils at -2°C, standard syringes cannot be used at room temperature.[1]

-

Storage: Store cylinders in a cool, ventilated area.

-

Transfer: Always transfer via a cannula into a pre-cooled vessel (-78°C bath).

-

Stoichiometry: Because it is a gas at reaction temperature (usually RT or higher), Henry's Law applies.[1] Always use a 3x to 5x molar excess to ensure sufficient concentration in the liquid phase.[1]

Chemical Compatibility:

-

Avoid: Strong nucleophiles (e.g., BuLi) at temperatures > -78°C. While intended for lithiation, the beta-elimination to hexafluoropropene is rapid and exothermic.

-

Reactor: Use thick-walled borosilicate glass pressure tubes (rated >100 psi) or stainless steel autoclaves.[1]

References

-

N. A. Meanwell , "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design," Journal of Medicinal Chemistry, 2018. Link

-

T. Koike, M. Akita , "Visible-Light-Driven C–F Bond Activation," Organic Chemistry Frontiers, 2014.[1] (Contextual grounding for radical activation of fluorinated halides). Link

-

A. Studer, D. P.[1] Curran , "The Electron Is a Catalyst," Nature Chemistry, 2014. (Foundational mechanism for radical generation).[1] Link

-

PubChem , "2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (Compound Summary)," National Library of Medicine. Link

-

Postigo, A. , "Radical Perfluoroalkylation Reactions," IntechOpen, 2012.[1] (Detailed kinetics of perfluoroalkyl radicals). Link

Disclaimer: This guide is for research purposes only. All protocols involving pressurized gases and radical chemistry must be risk-assessed by qualified personnel.[1]

Sources

Application Note: Nucleophilic Substitution Protocols for 2-Chloroheptafluoropropane

This Application Note is structured to address the specific synthetic challenges associated with 2-Chloroheptafluoropropane (R-217ba) . Unlike standard alkyl halides, this perfluorinated substrate is electronically and sterically deactivated toward classical

This guide provides the advanced protocols required to force this molecule to react, focusing on Radical Nucleophilic Substitution (

Executive Summary & Mechanistic Reality

Researchers attempting standard Williamson ether synthesis or amine alkylation with 2-chloroheptafluoropropane will encounter near-zero conversion .[1] The "Fluorine Shield" effect—where the electron-rich lone pairs of the seven fluorine atoms repel incoming nucleophiles—combined with the high bond dissociation energy of the

To achieve "substitution," one must bypass the bimolecular transition state and utilize Single Electron Transfer (SET) mechanisms.[1] This protocol details the

Comparative Reactivity Table

| Parameter | Standard Alkyl Chloride ( | 2-Chloroheptafluoropropane ( |

| Primary Mechanism | ||

| Electronic State | Electrophilic Carbon | Electron-Deficient but Shielded |

| C-Cl Bond Energy | ~80 kcal/mol | ~95+ kcal/mol (Strengthened by F) |

| Required Activation | Base / Heat | UV Light, SET Agent, or Photocatalyst |

Mechanistic Pathway Visualization

The following diagram contrasts the forbidden

Figure 1: Mechanistic divergence. The

Protocol A: Radical Thiolation ( )

Application: Synthesis of heptafluoroisopropyl thioethers (e.g., for agricultural or pharmaceutical intermediates).[1]

Mechanism: Photo-initiated

Reagents & Equipment[2][3][4]

-

Substrate: 2-Chloroheptafluoropropane (Gas/Volatile Liquid, bp -2°C).[1] Note: Must be condensed or introduced via gas sparger.

-

Nucleophile: Sodium Thiophenolate (

) or Sodium Alkylthiolate.[1] -

Solvent: Anhydrous DMF or DMSO (Polar aprotic promotes SET).[1]

-

Initiator: UV Light (Medium Pressure Hg lamp) OR catalytic Sodium Dithionite (

).[1] -

Vessel: Quartz pressure tube or autoclave (due to substrate volatility).[1]

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a heavy-walled quartz pressure tube or autoclave.[1] Purge with Argon.

-

Charge with Sodium Thiophenolate (1.2 equiv) and anhydrous DMF (0.5 M concentration).

-

-

Substrate Addition:

-

Cool the vessel to -78°C (Dry ice/Acetone bath).

-

Condense 2-Chloroheptafluoropropane (1.0 equiv) into the vessel. (Alternatively, bubble the gas into the solution for a calculated time if using a sparger at low temp).

-

-

Reaction:

-

Work-up:

-

Purification:

Protocol B: Finkelstein Activation (In-Situ Iodide)

Application: When specific nucleophiles (like amines) are sensitive to radical conditions.[1] This converts the unreactive Chloride to the reactive Iodide in situ.[1]

Rationale

The C-I bond is weaker and longer than the C-Cl bond.[1] By forcing a halogen exchange, the transient heptafluoroisopropyl iodide (

Procedure

-

Reagent Mix: Dissolve Sodium Iodide (NaI) (2.0 equiv, oven-dried) in anhydrous NMP (N-Methyl-2-pyrrolidone) or HMPA .

-

Substrate Introduction: Add 2-Chloroheptafluoropropane (1.0 equiv) to the pressure vessel.

-

Activation Phase: Heat to 120°C for 4 hours.

-

Note: This generates equilibrium amounts of

.[1]

-

-

Nucleophilic Attack: Cool to room temperature. Add the target nucleophile (e.g., Phenoxide, Amine) and a catalyst (e.g., Copper(I) Iodide for Ullmann-type coupling).[1]

-

Completion: Heat at 80-100°C for 12-24 hours.

Safety & Handling (Critical)

| Hazard | Control Measure |

| High Vapor Pressure | R-217ba boils at -2°C. Always handle in pressure-rated vessels (autoclaves/Ace Glass pressure tubes). Never heat a sealed standard flask.[1] |

| Asphyxiation | The gas is heavier than air and can displace oxygen.[1] Use in a well-ventilated fume hood with low-level exhaust.[1] |

| Thermal Decomposition | Above 300°C or in open flame, produces HF and HCl .[1] Avoid all ignition sources.[1] |

| Chemical Compatibility | Avoid contact with powdered Aluminum or Magnesium (exothermic/explosive reaction).[1] |

References

-

Mechanism of

Reactions:-

Source: "Nucleophilic Substitution by Electron Transfer."[1] Accounts of Chemical Research.

- Context: Explains the radical chain mechanism required for perfluoroalkyl halides.

-

-

Perfluoroalkyl Reactivity & "Fluorine Shield"

-

Radical Perfluoroalkylation Protocols

-

Properties of 2-Chloroheptafluoropropane (R-217ba)

Sources

- 1. CAS # 327-97-9, Chlorogenic acid, (1S,3R,4R,5R)-3-[[3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-1,4,5-trihydroxycyclohexanecarboxylic acid, 3-O-Caffeoylquinic acid, 5-O-(3,4-Dihydroxycinnamoyl)-L-quinic acid - chemBlink [chemblink.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSpace [openresearch.okstate.edu]

- 5. mdpi.com [mdpi.com]

Application Note: Utilizing 2-Chloroheptafluoropropane (R-217) for Telomerization and Surface Functionalization of Fluoropolymers

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

2-Chloroheptafluoropropane (

This application note details the specific protocols required to overcome the higher bond dissociation energy (BDE) of the C-Cl bond (~397 kJ/mol) compared to the C-I bond (~220 kJ/mol), enabling its use as a telogen in radical telomerization and a precursor in plasma-enhanced chemical vapor deposition (PECVD).

Key Chemical Properties

| Property | Value | Relevance to Protocol |

| Formula | Source of | |

| Boiling Point | -2.0°C | Requires handling as a liquefied gas; autoclave necessary.[1] |

| Stability | High (Thermal/Chemical) | Requires high-energy initiation (peroxides or plasma).[1] |

| Role | Telogen / Chain Transfer Agent | Controls molecular weight; end-caps polymers.[1] |

Mechanism of Action: Radical Telomerization

The primary utility of R-217 in polymer synthesis is telomerization . Unlike polymerization which produces high molecular weight chains, telomerization uses a "telogen" (R-217) to react with a "taxogen" (monomer, e.g., VDF, TFE, Ethylene) to form short-chain oligomers (

The Challenge of the C-Cl Bond

In standard Iodine Transfer Polymerization (ITP), the iodine atom transfers degeneratively, maintaining a "living" radical chain. With R-217, the chlorine atom transfer is slower. Therefore, the process is kinetically governed by the competition between propagation (adding monomer) and chain transfer (abstracting Cl from R-217).[1]

Mechanism Workflow:

-

Initiation: Thermal decomposition of initiator (I) abstracts Cl or generates radicals that attack the monomer.[1]

-

Propagation: The

radical adds to the alkene (M). -

Transfer (Termination): The growing chain abstracts a Cl atom from a fresh R-217 molecule, terminating the chain and regenerating

.[1]

Figure 1: Radical telomerization cycle using R-217. Note the high energy required for the Cl transfer step.

Protocol 1: High-Pressure Telomerization of VDF with R-217[1]

Objective: Synthesize short-chain fluorinated oligomers (

Materials & Equipment[1][8]

-

Reactor: 300 mL Hastelloy or Stainless Steel Autoclave (rated >100 bar).

-

Telogen: 2-Chloroheptafluoropropane (R-217) (Liquefied gas).[1]

-

Monomer: Vinylidene Fluoride (VDF).[1]

-

Initiator: Di-tert-butyl peroxide (DTBP) or tert-butyl peroxypivalate (TBPP) (Note: DTBP requires higher temp, better for Cl-transfer).[1]

-

Solvent: Acetonitrile (optional, to improve homogeneity).[1]

Experimental Procedure

-

Leak Check: Pressurize autoclave with

(30 bar) to ensure seal integrity. Vent. -

Deoxygenation: Evacuate the autoclave (< 1 mbar) for 30 minutes. To ensure removal of

(a radical inhibitor), freeze-pump-thaw cycles are recommended if using liquid solvents.[1] -

Charging (Cold):

-

Monomer Addition: Introduce VDF gas until the desired molar ratio (

) is reached.[1] -

Reaction:

-

Work-up:

-

Cool reactor to room temperature.

-

Slowly vent unreacted VDF and R-217 into a cold trap (liquid

) for recovery.[1] -

The residue is a liquid/wax telomer mixture.

-

-

Purification: Fractional distillation is required to separate the

adduct from higher oligomers.

Critical Control Points[1]

-

Temperature vs. Transfer: Because the C-Cl bond is strong, higher temperatures (>130°C) are often required to facilitate the chain transfer step. If the temperature is too low, the reaction effectively becomes a polymerization (high MW) rather than telomerization.

-

Safety: R-217 produces HCl and HF if thermally decomposed uncontrolled.[1] Ensure scrubber systems are active during venting.[1]

Protocol 2: Plasma Polymerization (PECVD)

Objective: Deposition of hydrophobic, low-surface-energy heptafluoropropyl coatings on medical devices (e.g., catheters, guide wires).[1]

Mechanism: In a plasma state, the high-energy electrons fragment R-217.[1] Unlike chemical telomerization, the C-Cl bond is easily cleaved here, creating a complex mix of

Equipment Setup

Step-by-Step Methodology

-

Substrate Prep: Clean substrates (glass/metal/polymer) ultrasonically in acetone, then isopropanol.[1] Dry with

. -

Chamber Conditioning:

-

Base pressure:

Torr.[1] -

Etch Step: Run Ar plasma (50W, 100 mTorr, 2 min) to activate the surface.

-

-

Deposition:

-

Flow Rates: Introduce R-217 at 10-20 sccm. Introduce Ar at 5 sccm (stabilizes the discharge).

-

Pressure: Maintain 50–100 mTorr.

-

Power: Apply RF Power at 10–30 W (Low power preserves the

functional group structure; high power destroys it, leading to amorphous cross-linked carbon). -

Duration: 5–20 minutes depending on desired thickness (typically 10–100 nm).

-

-

Post-Treatment: Turn off RF. Maintain gas flow for 2 minutes to quench residual radicals. Vent with

.

Figure 2: PECVD workflow.[1] Low RF power is critical to prevent total fragmentation of the heptafluoropropyl group.

Data & Characterization

When analyzing the output of Protocol 1 (Telomerization), the distribution of products follows a statistical decay.

Table 1: Typical Telomer Distribution (VDF + R-217)

Conditions: 140°C, DTBP Initiator,

| Telomer Chain Length ( | Structure | Approx. Yield (%) | Boiling Point |

| n=1 (Monoadduct) | 45 - 55% | ~95°C | |

| n=2 (Diadduct) | 25 - 30% | ~140°C | |

| n>2 (Oligomers) | Mixture | 15 - 20% | >180°C |

Characterization Methods:

-

19F-NMR: Essential for confirming the

end group (characteristic peaks at -80, -115, -125 ppm) and the VDF backbone.[1] -

GC-MS: Used to determine the exact molecular weight of the lower adducts (

). -

Contact Angle (for Plasma Films): Successful deposition of R-217 typically yields Water Contact Angles (WCA) of 105°–115°, indicating superhydrophobicity.[1]

References

-

PubChem. (2023).[1] 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (Compound).[1][3] National Library of Medicine. [Link][1]

-

Ameduri, B., & Boutevin, B. (2004).[1] Well-Architectured Fluoropolymers: Synthesis, Properties and Applications.[1] Elsevier.[1] (Foundational text on Telomerization kinetics).

-

Taguet, A., Ameduri, B., & Boutevin, B. (2005). Crosslinking of Vinylidene Fluoride-Containing Fluoropolymers. Advances in Polymer Science. [Link][1]

-

Yasuda, H. (2005).[1] Plasma Polymerization.[1][4][5][6] Academic Press.[1] (Reference for PECVD mechanisms of fluorocarbons).

-

Drobny, J. G. (2020).[1] Technology of Fluoropolymers, Third Edition. CRC Press.[1] [Link][1]

Sources

- 1. Anticancer agent 217 | C23H21N3O6 | CID 171714305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plasma polymerization of allylpentafluorobenzene on copper surfaces - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 20.210.105.67 [20.210.105.67]

- 4. Plasma polymerization - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. desy.de [desy.de]

Troubleshooting & Optimization

Technical Support Center: Purity & Handling of 2-Chloroheptafluoropropane (R-217ba)

The following technical support guide is designed for researchers and process engineers handling 2-Chloro-1,1,1,2,3,3,3-heptafluoropropane (R-217ba). It prioritizes safety, purity validation, and actionable troubleshooting.

Product Code: R-217ba

CAS: 76-18-6 (Generic), 422-86-6 (Isomer specific)

Chemical Formula:

Introduction: The Criticality of Purity

2-Chloroheptafluoropropane (R-217ba) is a specialized fluorocarbon intermediate, often used in the synthesis of the medical propellant HFC-227ea or as a component in specialized refrigerant blends. In pharmaceutical and fine chemical applications, purity is non-negotiable.

The primary challenge in R-217ba processing is not just achieving high assay (>99.9%), but the absolute removal of fluoro-olefins , specifically Perfluoroisobutylene (PFIB) . PFIB is a highly toxic byproduct (approx.[2][3][4] 10x more lethal than phosgene) often formed during the thermal processing of fluoropropenes.[2]

This guide provides diagnostic steps for identifying impurities and validated protocols for their removal.

Module 1: Diagnostic & Impurity Profile

Q: I see unidentified peaks in my GC trace. What are the common impurities in R-217ba?

A: The impurity profile of R-217ba is dictated by its synthesis route (typically chlorofluorination of hexafluoropropene). Use the table below to identify peaks based on boiling point (BP) and relative volatility.

Table 1: Common Impurity Profile for R-217ba

| Impurity Name | Common ID | Formula | Boiling Point | Origin / Cause | Toxicity / Risk |

| Hexafluoropropene | HFP / R-1216 | -29.4°C | Unreacted Starting Material | Flammable / Irritant | |

| 2-Chloroheptafluoropropane | R-217ba | ~ -1.4°C | Target Product | Asphyxiant | |

| Perfluoroisobutylene | PFIB | 7.0°C | Thermal Byproduct (Dimerization) | EXTREME TOXICITY | |

| 1,2-Dichlorohexafluoropropane | R-216ba | 33-35°C | Over-chlorination | Ozone Depleter | |

| Hydrogen Fluoride | HF | 19.5°C | Reaction Byproduct | Corrosive / Toxic | |

| Moisture | Water | 100°C | Wet scrubbers / Leaks | Hydrolysis Risk |

Analyst Note: PFIB elutes after R-217ba on non-polar columns due to its higher boiling point (7°C vs -1°C), but it is close enough to co-distill if fractionation is not rigorous.

Module 2: Troubleshooting & Removal Protocols

Q: My analysis detects trace PFIB (Perfluoroisobutylene). How do I remove it safely?

A: STOP WORK IMMEDIATELY if containment is not rated for Schedule 2 Chemical Warfare Agents. PFIB cannot be removed reliably by simple distillation due to the risk of "breaking through" the column and its proximity in boiling point. You must use Chemical Adsorption (Chemisorption) .

Protocol: Alumina Chemisorption

-

Mechanism: Activated alumina (

) hydrolyzes PFIB into less toxic byproducts (typically hexafluoroisobutyric acid derivatives) which remain adsorbed on the solid bed. -

Step-by-Step:

-

Prepare a Fixed Bed: Pack a stainless steel column with high-surface-area Activated Alumina (e.g., Alcoa F-200 or equivalent).

-

Temperature Control: Maintain the bed at ambient temperature (20–30°C). Heating is not required and may desorb species.

-

Flow Rate: Pass the gaseous R-217ba through the bed at a Gas Hourly Space Velocity (GHSV) of 500–1000

. -

Validation: Monitor the outlet. PFIB levels should drop below the detection limit (< 0.01 ppm).

-

Disposal: The spent alumina contains toxic fluorides. Neutralize with lime/caustic before disposal as hazardous waste.

-

Q: I have "Heavies" (R-216ba) contaminating my product. Can I distill them out?

A: Yes. R-216ba (

Protocol: Rectification (Heavies Removal)

-

Column Efficiency: Use a packed column with at least 20 theoretical plates.

-

Pressure: Operate at 2–4 bar(g) to elevate the boiling points, allowing for easier condensation of the distillate (R-217ba) using standard chilled water or glycol.

-

Reflux Ratio: Maintain a reflux ratio of 3:1 to 5:1.

-

Operation:

-

R-217ba will travel to the top (distillate).

-

R-216ba will concentrate in the reboiler (bottoms).

-

Caution: Ensure the reboiler temperature does not exceed 150°C to prevent thermal degradation.

-

Q: My product is acidic (High TAN). How do I remove HF/HCl?

A: Acidic impurities cause corrosion and catalyze degradation.

Protocol: Dual-Stage Scrubbing

-

Bulk Removal (Aqueous Scrub): Pass the gas through a counter-current scrubber using 5-10% KOH or NaOH solution. This neutralizes the bulk acids.

-

Polishing (Molecular Sieve): After drying (see below), pass the liquid or gas through a bed of Molecular Sieve 3A or 4A . This captures trace HF and prevents the formation of alkyl halides.

Module 3: Integrated Purification Workflow

The following diagram illustrates the logical flow for purifying crude R-217ba to Pharmaceutical/Research Grade.

Figure 1: Integrated purification train for R-217ba, prioritizing safety (PFIB removal) before thermal separation.

Module 4: Validation & Analytics

Q: How do I validate the absence of PFIB? A: Standard FID (Flame Ionization Detection) may not be sensitive enough for safety clearance (< 10 ppb).

-

Method: GC-MS (Gas Chromatography - Mass Spectrometry) in SIM (Selected Ion Monitoring) mode.

-

Target Ion: Monitor m/z 69 (

) and m/z 131 ( -

Column: Carbopack or specialized fluorocarbon capillary columns (e.g., Agilent J&W GS-GasPro) provide the best separation of volatile halocarbons.

References

-

Patocka, J. (2019). Perfluoroisobutene: Poisonous Choking Gas.[2][4] Military Medical Science Letters. [Link]

-

NIST Chemistry WebBook. 1,2-Dichlorohexafluoropropane (R-216ba) Thermochemical Data. [Link]

-

PubChem. Perfluoroisobutylene (Compound Summary). National Library of Medicine.[5] [Link]

-

Wikipedia. 1,1,1,2,3,3,3-Heptafluoropropane (Properties & Synthesis Context). [Link][6]

Sources

Technical Support Center: Side Reactions of 2-Chloroheptafluoropropane with Common Nucleophiles

Welcome to the technical support center for navigating the complexities of reactions involving 2-chloroheptafluoropropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered when using this versatile but challenging reagent. As a secondary alkyl halide heavily influenced by fluorine substitution, 2-chloroheptafluoropropane presents a unique reactivity profile that necessitates a nuanced approach to reaction design and execution.

Introduction to the Reactivity of 2-Chloroheptafluoropropane

2-Chloroheptafluoropropane ((CF₃)₂CFCl) is a valuable building block in organic synthesis, prized for the introduction of the heptafluoroisopropyl group. However, its utility is often hampered by a delicate balance between the desired nucleophilic substitution (Sₙ2) and competing elimination (E2) pathways. The strong electron-withdrawing effect of the seven fluorine atoms significantly impacts the reactivity of the C-Cl bond and the acidity of the neighboring C-H proton, leading to a landscape of potential side reactions. This guide will dissect these challenges and provide actionable strategies to steer your reactions toward the desired products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reactions with Amine Nucleophiles

Q1: I am attempting to synthesize a heptafluoropropyl-amine derivative by reacting 2-chloroheptafluoropropane with a primary amine, but I am observing a complex mixture of products and low yield of my desired secondary amine. What is happening?

A1: This is a classic issue of over-alkylation. Primary amines, once reacted with 2-chloroheptafluoropropane to form the desired secondary amine, can act as a nucleophile themselves and react further. This leads to the formation of tertiary amines and even quaternary ammonium salts, resulting in a difficult-to-separate mixture.[1][2][3]

Troubleshooting Strategies:

-

Control Stoichiometry: Use a large excess of the primary amine. This increases the probability that the 2-chloroheptafluoropropane will react with the primary amine rather than the newly formed secondary amine. A 5 to 10-fold excess is a good starting point.

-

Slow Addition: Add the 2-chloroheptafluoropropane slowly to the reaction mixture containing the excess amine. This helps to maintain a low concentration of the electrophile, further minimizing the chance of over-alkylation.

-

Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the subsequent alkylation reactions, which often have a higher activation energy.

-

Use of a Bulky Amine: If your synthesis allows, using a sterically hindered primary amine can disfavor the formation of the tertiary amine due to increased steric hindrance.

-

Alternative Synthetic Routes: Consider reductive amination or the Gabriel synthesis as alternative pathways to access the desired secondary amine with higher selectivity.[4]

Q2: My reaction with a secondary amine is sluggish and gives a significant amount of an alkene byproduct. How can I favor the substitution product?

A2: The formation of an alkene, heptafluoropropene, indicates that an E2 elimination reaction is competing with the desired Sₙ2 substitution.[1] Secondary amines are more sterically hindered than primary amines, which can slow down the Sₙ2 reaction and make the E2 pathway more competitive. The strong electron-withdrawing fluorine atoms also increase the acidity of the β-hydrogen, making it more susceptible to abstraction by the amine, which acts as a base.

Troubleshooting Strategies:

-

Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the amine salt but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity for the Sₙ2 reaction.

-

Temperature Control: As with primary amines, lower temperatures will generally favor the Sₙ2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.

-

Choice of Base: If possible, consider using a non-nucleophilic base to deprotonate the amine if it is used as its salt, or to scavenge the HCl produced. This can be complex as the amine itself is basic. Careful selection of reaction conditions is key.

Table 1: General Conditions for Amination of 2-Chloroheptafluoropropane

| Nucleophile | Stoichiometry (Amine:Halide) | Solvent | Temperature | Common Side Reactions | Mitigation Strategy |

| Primary Amine | > 5:1 | Aprotic Polar (e.g., MeCN, DMF) | 0°C to RT | Over-alkylation, Elimination | Use large excess of amine, slow addition |

| Secondary Amine | 2:1 to 3:1 | Aprotic Polar (e.g., DMSO) | RT to 50°C | Elimination (E2) | Lower temperature, use of a less basic amine if possible |

Experimental Protocol: Synthesis of a Secondary Amine

This protocol provides a general guideline. Optimization for specific amines is recommended.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (10 mmol) in anhydrous acetonitrile (20 mL).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Slow Addition: Dissolve 2-chloroheptafluoropropane (1 mmol) in anhydrous acetonitrile (5 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 1 hour.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

DOT Diagram: Competing Reactions with Amines

Caption: Reaction pathways of 2-chloroheptafluoropropane with a primary amine.

Section 2: Reactions with Alkoxide Nucleophiles

Q3: I am trying to synthesize a heptafluoropropyl ether via the Williamson ether synthesis using sodium methoxide, but the main product I'm isolating is heptafluoropropene. How can I improve the yield of the ether?

A3: This is a classic example of the competition between Sₙ2 and E2 reactions. Sodium methoxide is a strong base and a reasonably good nucleophile. With a secondary alkyl halide like 2-chloroheptafluoropropane, the strong basicity of the methoxide favors the E2 elimination pathway, leading to the formation of heptafluoropropene.[5][6][7]

Troubleshooting Strategies:

-

Choice of Alkoxide: If possible, use a less basic, more sterically hindered alkoxide like potassium tert-butoxide. While this may seem counterintuitive as it's a stronger base, its bulkiness can disfavor its role as a nucleophile in an Sₙ2 reaction, but in some cases, it can selectively deprotonate a less hindered position if elimination is to be avoided, though for this substrate, it will likely still favor elimination. A better approach is to use a less basic alkoxide, for example, by using a phenoxide.

-

Solvent: Use a polar aprotic solvent such as DMF or DMSO. These solvents enhance the nucleophilicity of the alkoxide, which can help the Sₙ2 reaction compete more effectively with the E2 pathway. Running the reaction in the corresponding alcohol (e.g., methanol for methoxide) is common but can favor elimination.

-

Temperature: Lowering the reaction temperature is crucial. Elimination reactions generally have a higher activation energy than substitution reactions, so conducting the reaction at or below room temperature can significantly increase the proportion of the desired ether.

-

Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a less soluble alkali metal alkoxide in a non-polar solvent can sometimes favor substitution by bringing the nucleophile into the organic phase in a less aggregated and more reactive form.

DOT Diagram: Sₙ2 vs. E2 with Alkoxides

Caption: Factors influencing Sₙ2 vs. E2 pathways with alkoxides.

Section 3: Reactions with Thiolate Nucleophiles

Q4: I am reacting 2-chloroheptafluoropropane with a sodium thiolate and observing the formation of a disulfide as a major byproduct. What is causing this and how can I prevent it?

A4: The formation of a disulfide (RS-SR) from a thiolate (RS⁻) reaction suggests the occurrence of an oxidation process. Thiolates are excellent nucleophiles but are also easily oxidized. The reaction conditions or even the presence of trace amounts of oxygen can lead to the formation of the disulfide.

Troubleshooting Strategies:

-

Degassed Solvents and Inert Atmosphere: Ensure that all solvents are thoroughly degassed before use and that the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). This will minimize the presence of oxygen, which can oxidize the thiolate.

-

Purity of Reagents: Use high-purity thiol and base to generate the thiolate in situ. Impurities in the starting materials can sometimes catalyze the oxidation.

-

Reaction Temperature: Keep the reaction temperature as low as feasible to slow down the rate of oxidation.

-

In Situ Generation of Thiolate: Generate the thiolate in situ by adding a base (e.g., sodium hydride or a non-nucleophilic amine base) to the thiol just before the addition of 2-chloroheptafluoropropane. This minimizes the time the reactive thiolate is exposed to potentially oxidizing conditions.

Experimental Protocol: Synthesis of a Heptafluoropropyl Thioether

-

Thiolate Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.1 mmol) in anhydrous THF (10 mL). Cool the solution to 0°C and add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes.

-

Reaction: Add 2-chloroheptafluoropropane (1 mmol) dropwise to the thiolate solution.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.

Section 4: Reactions with Carbanion Nucleophiles

Q5: I am attempting an alkylation of diethyl malonate with 2-chloroheptafluoropropane using sodium ethoxide as a base, but the reaction is not proceeding to completion, and I observe some elimination product. What can I do to improve the yield of the alkylated product?

A5: The relatively low reactivity of 2-chloroheptafluoropropane towards Sₙ2 reactions, coupled with the basicity of the malonic ester enolate, can lead to incomplete reaction and competing elimination. The enolate, while a good nucleophile, is also a base that can promote the E2 pathway.

Troubleshooting Strategies:

-

Choice of Base and Solvent: Use a stronger, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF to ensure complete deprotonation of the diethyl malonate. This generates a higher concentration of the nucleophile.

-

Reaction Temperature: While initial deprotonation might be done at 0°C, the alkylation step may require gentle heating (e.g., 50-60°C) to overcome the activation barrier for the Sₙ2 reaction with the sterically hindered and electronically deactivated substrate. However, be mindful that higher temperatures can also favor elimination. Careful optimization is needed.

-

Use of an Additive: In some cases, the addition of a catalytic amount of sodium iodide can facilitate the reaction. The iodide can undergo an in-situ Finkelstein reaction with the 2-chloroheptafluoropropane to form the more reactive 2-iodoheptafluoropropane, which then reacts more readily with the malonate enolate.

-

Alternative Electrophiles: If the synthesis allows, using the corresponding 2-bromo- or 2-iodoheptafluoropropane would likely lead to a more efficient reaction due to the better leaving group ability of bromide and iodide compared to chloride.

Table 2: Troubleshooting Guide for Common Side Reactions

| Observed Side Product | Probable Cause | Nucleophile Type | Recommended Actions |

| Over-alkylation Products | Product amine is also nucleophilic | Amines | Use large excess of starting amine; slow addition of electrophile; lower temperature. |

| Heptafluoropropene | E2 Elimination | All (especially with strong bases) | Lower reaction temperature; use a less basic nucleophile if possible; use a polar aprotic solvent. |

| Disulfide (RS-SR) | Oxidation of thiolate | Thiolates | Use degassed solvents; maintain an inert atmosphere; generate thiolate in situ. |

| Unreacted Starting Material | Low reactivity of substrate | All | Increase reaction temperature cautiously; use a more reactive electrophile (e.g., iodide); use a stronger base for deprotonation (for carbanions). |

Concluding Remarks

The successful application of 2-chloroheptafluoropropane in organic synthesis hinges on a thorough understanding of its reactivity and the careful control of reaction conditions to manage the delicate balance between substitution and elimination pathways. By considering the principles of nucleophilicity, basicity, solvent effects, and temperature, researchers can devise strategies to minimize side reactions and achieve their desired synthetic targets. This guide serves as a starting point for troubleshooting and optimization, and it is always recommended to perform small-scale test reactions to identify the optimal conditions for your specific substrate and nucleophile.

References

- Google. (n.d.). Google Search.

-

Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103864583A - Heptafluoropropyl-1,2,2,2-tetrafluoroethyl ether preparation method.

-

Quora. (n.d.). What is the product when 2-chloropropane is heated with sodium methoxide? Retrieved February 7, 2026, from [Link]

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved February 7, 2026, from [Link]

-

CHEM21. (n.d.). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. Retrieved February 7, 2026, from [Link]

-

YouTube. (2022, September 16). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields (2016 Main) I. C_2 ... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Allylic alkylation of α-fluoro-β-ketoesters 1 with MBH carbonates 2 a. Retrieved February 7, 2026, from [Link]

-

Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved February 7, 2026, from [Link]

-

Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved February 7, 2026, from [Link]

-

Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved February 7, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Preparation of thioethers using SN l-active halides and zinc mercaptides. Retrieved February 7, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Thioether Formation. Retrieved February 7, 2026, from [Link]

-

Save My Exams. (2015). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved February 7, 2026, from [Link]

-

Homework.Study.com. (n.d.). 2-chloro-2-methylpropane with sodium methoxide under SN2/E2 conditions: 1. substitution product... Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved February 7, 2026, from [Link]

-

EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Retrieved February 7, 2026, from [Link]

-

Oreate AI Blog. (2026, January 15). Understanding Elimination and Substitution Reactions in Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Vedantu. (n.d.). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved February 7, 2026, from [Link]

-

YouTube. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved February 7, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric allylic alkylation of Morita–Baylis–Hillman carbonates with α-fluoro-β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. homework.study.com [homework.study.com]

- 7. 2chloro2methylpentane on reaction with sodium methoxide class 12 chemistry CBSE [vedantu.com]

Technical Support Center: 2-Chloroheptafluoropropane Stability & Solids Control

The following Technical Support Guide addresses the stability and handling of 2-Chloroheptafluoropropane (R-217ba) .

Note to the User: As a Senior Application Scientist, I must first clarify a critical chemical distinction. 2-Chloroheptafluoropropane (C₃ClF₇) is a saturated hydrochlorofluorocarbon.[1] Unlike fluoroalkenes (e.g., Chlorotrifluoroethylene), it lacks the double bonds required for conventional chain-growth polymerization.[1]

If you are observing "polymerization" (solids formation, sludge, or valve clogging), you are likely encountering one of three scenarios:

-

Oligomer Extraction: The solvent power of R-217ba is extracting plasticizers/oligomers from incompatible gaskets or tubing (often mistaken for polymerization).[1]

-

Plasma Deposition: In high-energy environments (plasma etching/CVD), the molecule fragments to form fluorocarbon polymer films.[1]

-

Chemical Decomposition: Reaction with active metals or Lewis acids leading to solid metal halide byproducts.[1]

This guide is structured to troubleshoot these specific phenomena.